molecular formula C17H8Cl2N2O2 B2928657 2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile CAS No. 501681-08-9

2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile

Cat. No. B2928657
CAS RN: 501681-08-9
M. Wt: 343.16
InChI Key: LKUQLDYGLHALEE-UHFFFAOYSA-N
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Description

2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile (DCIE) is a synthetic compound with a wide range of applications in scientific research. DCIE has been found to have several possible biochemical and physiological effects, including inhibition of the enzyme dihydrofolate reductase (DHFR) and the enzyme cyclooxygenase (COX). DCIE is also known to be an effective inhibitor of the enzyme glutathione-S-transferase (GST). In laboratory experiments, DCIE has been used to study the effects of various compounds on the activity of enzymes and other proteins.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

  • Research Focus : The study by Kaya et al. (2016) applied quantum chemical and molecular dynamics simulations to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of Fe metal. This approach could potentially be applied to study the corrosion inhibition properties of "2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile" by evaluating its binding energies on metal surfaces and investigating its interactions at the quantum chemical level (Kaya et al., 2016).

Heterocyclic Compound Synthesis

  • Research Focus : Abdelhamid et al. (2008) discussed the synthesis of heterocyclic compounds containing benzoxazole moiety from similar precursors. This research highlights the synthetic versatility of compounds with structures akin to "2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile" and its potential application in creating biologically active molecules (Abdelhamid et al., 2008).

Metal-Free Synthesis of Functionalized Derivatives

  • Research Focus : Luo et al. (2015) reported a metal-free synthesis method for 2-aminothiophene derivatives, showcasing a strategy that might be applicable for derivatizing "2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile" to produce functionalized materials for various scientific applications (Luo et al., 2015).

Synthesis and Biological Activity Studies

  • Research Focus : The synthesis of biologically active compounds, as explored by Karabasanagouda et al. (2009), presents a framework for the potential development of pharmaceuticals or biologically active materials from the base compound "2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile" (Karabasanagouda et al., 2009).

Magnetostructural Correlation in Molecular Chains

  • Research Focus : The study of magnetic properties in chain compounds by Song et al. (2014) could provide a template for investigating the magnetic and electronic properties of "2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile" in the context of materials science, particularly in the development of molecular electronics or spintronics (Song et al., 2014).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O2/c18-9-5-10(19)7-11(6-9)21-14(8-20)15-16(22)12-3-1-2-4-13(12)17(15)23/h1-7,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKAXIJQEJSEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC(=CC(=C3)Cl)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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